molecular formula C15H15N3O3S B145015 4-Methoxyisomazole CAS No. 127356-07-4

4-Methoxyisomazole

Cat. No.: B145015
CAS No.: 127356-07-4
M. Wt: 317.4 g/mol
InChI Key: LFILHNZRWSZVFG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Methoxyisomazole is a chemical compound with the CAS Registry Number 127356-07-4 and a molecular formula of C15H15N3O3S, corresponding to a molecular weight of 317.36 g/mol . Its chemical structure is based on a 1H-imidazo[4,5-c]pyridine core, a fused heterocyclic system that is of significant interest in medicinal chemistry and drug discovery . The structure is further substituted with a 2-methoxy-4-(methylsulfinyl)phenyl group at one position and a methoxy group at another, defining its specific molecular properties . As a complex heterocyclic compound, it serves as a valuable intermediate for researchers working in organic synthesis and pharmaceutical development. Calculated physical properties include a density of approximately 1.44 g/cm³ and a flash point near 313°C . This product is provided for research purposes as a high-purity solid. Researchers can utilize this compound in various exploratory studies, including as a building block for the synthesis of novel molecules or for investigating structure-activity relationships. This compound is intended for use by qualified laboratory professionals only. It is strictly For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should consult the product's Safety Data Sheet (SDS) and handle it in accordance with all applicable local, state, and federal regulations.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

127356-07-4

Molecular Formula

C15H15N3O3S

Molecular Weight

317.4 g/mol

IUPAC Name

4-methoxy-2-(2-methoxy-4-methylsulfinylphenyl)-1H-imidazo[4,5-c]pyridine

InChI

InChI=1S/C15H15N3O3S/c1-20-12-8-9(22(3)19)4-5-10(12)14-17-11-6-7-16-15(21-2)13(11)18-14/h4-8H,1-3H3,(H,17,18)

InChI Key

LFILHNZRWSZVFG-UHFFFAOYSA-N

SMILES

COC1=C(C=CC(=C1)S(=O)C)C2=NC3=C(N2)C=CN=C3OC

Canonical SMILES

COC1=C(C=CC(=C1)S(=O)C)C2=NC3=C(N2)C=CN=C3OC

Synonyms

4-methoxyisomazole

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations of 4 Methoxyisomazole and Analogues

Strategies for the Construction of the 4-Methoxyisomazole Core Structure

The assembly of the fused imidazo[4,5-b]pyridine ring system is a cornerstone of synthesizing this compound and its analogues. Various strategies have been developed to efficiently construct this bicyclic heteroaromatic core.

Cyclization Reactions in Imidazo[4,5-b]pyridine Synthesis

The most prevalent method for forming the imidazo[4,5-b]pyridine core involves the cyclocondensation of substituted 2,3-diaminopyridines with carbonyl compounds or their equivalents. nih.govnih.gov This approach is highly versatile, allowing for the introduction of diverse substituents at the 2-position of the imidazole (B134444) ring.

Commonly employed reagents for this transformation include:

Carboxylic Acids: Direct condensation with 2,3-diaminopyridine, often under heating in the presence of a dehydrating agent like polyphosphoric acid (PPA).

Aldehydes: Reaction with 2,3-diaminopyridines in the presence of an oxidant, such as p-benzoquinone, leads to the formation of the aromatic imidazole ring. nih.gov

Orthoesters: These reagents can serve as a source for the C2 carbon of the imidazole ring. nih.gov

An alternative strategy involves the reductive cyclization of 2-nitro-3-aminopyridine with aldehydes or ketones. nih.gov This one-pot synthesis utilizes reducing agents like sodium dithionite (B78146) (Na₂S₂O₄) or tin(II) chloride (SnCl₂) to simultaneously reduce the nitro group and facilitate the cyclization, providing direct access to the imidazopyridine scaffold. nih.gov

More advanced methods include palladium-catalyzed intramolecular cyclizations. For instance, an efficient one-pot synthesis of imidazo[4,5-b]pyridine-2-ones has been developed via a tandem carbamoyl (B1232498) chloride amination and a subsequent palladium-catalyzed intramolecular urea (B33335) cyclization, offering high-throughput access to this class of compounds. acs.org

Synthesis of Key Intermediates Preceding this compound Formation (e.g., 2-Methoxy-4-(methylsulfanyl)benzoic Acid)

Two distinct synthetic routes for this intermediate have been reported: researchgate.net

Starting from 2-methyl-5-nitrophenol: This process-oriented synthesis provides a total yield of 37%. The multi-step sequence involves methylation, nitration, reduction, diazotization, and substitution to install the required functional groups. researchgate.net

Starting from 4-methyl-3-nitrobenzenesulfonic acid: This alternative approach gives a total yield of 17%. researchgate.net

Convergent and Divergent Synthetic Approaches

The synthesis of libraries of this compound analogues can be approached using either convergent or divergent strategies. rsc.orgresearchgate.net

Divergent Synthesis: A divergent strategy begins with a common core intermediate, such as a functionalized imidazo[4,5-b]pyridine, which is then elaborated into a variety of different analogues. For example, a 2-aryl-6-bromoimidazo[4,5-b]pyridine core can be synthesized first. The bromine atom then serves as a handle for introducing a wide range of substituents via cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allowing for the rapid generation of a library of related compounds from a single intermediate. nih.govosi.lv This approach is particularly valuable for structure-activity relationship (SAR) studies.

Functionalization and Derivatization Strategies for this compound and Related Scaffolds

Post-synthesis modification of the this compound scaffold allows for fine-tuning of its physicochemical and pharmacological properties. These modifications can be targeted at the imidazo[4,5-b]pyridine core or the peripheral substituents.

Electrophilic and Nucleophilic Substitutions on the Imidazo[4,5-b]pyridine System

The reactivity of the imidazo[4,5-b]pyridine core is influenced by the presence of multiple nitrogen atoms.

Electrophilic Substitution: The most basic and nucleophilic site in the imidazo[4,5-b]pyridine system is typically the unsaturated imidazole nitrogen (N1 or N3, depending on tautomerism and substitution). mdpi.com This makes it the primary site for electrophilic attack, such as alkylation. The introduction of substituents at these positions can significantly impact the biological activity of the molecule. researchgate.net

Nucleophilic Substitution: The pyridine (B92270) ring of the scaffold is generally electron-deficient and can undergo nucleophilic aromatic substitution, particularly if activated by electron-withdrawing groups or by the presence of a good leaving group (e.g., a halogen). For instance, pyridine itself undergoes nucleophilic substitution primarily at the 2 and 4 positions. nih.gov In the context of imidazo[4,5-b]pyridines, halogenated derivatives, especially at the 6-position, are valuable intermediates for introducing new functional groups.

Modern cross-coupling reactions are extensively used for the functionalization of this scaffold. The Suzuki cross-coupling is a powerful tool for creating C-C bonds, allowing for the synthesis of various 2-substituted, 6-substituted, and 2,6-disubstituted imidazo[4,5-b]pyridines. nih.gov Similarly, the Buchwald-Hartwig amination allows for the introduction of nitrogen-based substituents. osi.lv

Table 1: Optimization of Suzuki Coupling Conditions Optimization of reaction conditions for Suzuki coupling was investigated for the synthesis of 4-nitrophenyl boronic acid and 6-bromo-2-phenylimidazo[4,5-b]pyridine. nih.gov

EntryCatalystBaseSolventTemperature (°C)Yield (%)
1Pd(PPh₃)₄K₂CO₃Toluene/H₂O10075
2Pd(OAc)₂Na₂CO₃DMF9068
3PdCl₂(dppf)Cs₂CO₃Dioxane11085
4Pd(PPh₃)₄K₃PO₄DME/H₂O8082

Modifications at the Methoxy (B1213986) Moiety

The methoxy group on the phenyl ring is another key site for derivatization. Modification at this position can alter the molecule's hydrogen bonding capacity, polarity, and metabolic stability. The primary transformation is O-demethylation to yield the corresponding phenol. This is typically achieved using strong Lewis acids like boron tribromide (BBr₃) or protic acids such as hydrobromic acid (HBr).

Once the phenolic hydroxyl group is unmasked, it can be used as a handle for further functionalization through various reactions:

O-Alkylation: Reaction with different alkyl halides under basic conditions (e.g., Williamson ether synthesis) can introduce a variety of alkoxy groups, enabling exploration of the steric and electronic requirements of the target protein.

Esterification: Acylation with acid chlorides or anhydrides yields esters, which can act as prodrugs or enhance membrane permeability.

Formation of Aryl Ethers: Palladium-catalyzed cross-coupling reactions can be used to form diaryl ethers.

Strategies for Scaffold Diversification

The isoxazole (B147169) core is a valuable building block in organic synthesis, offering numerous pathways for scaffold diversification. The inherent reactivity of the ring, particularly the weak N-O bond, allows for its transformation into other heterocyclic systems or functionalized open-chain compounds researchgate.net.

One primary strategy involves the ring expansion of isoxazoles to synthesize other heterocycles. For instance, substituted isoxazoles can be converted into pyridines through an inverse electron-demand hetero-Diels-Alder reaction with enamines rsc.org. This transformation effectively exchanges the isoxazole core for a pyridine ring while introducing new substituents in a regioselective manner rsc.org. Similarly, Mo(CO)₆-mediated ring expansion of methyl 2-(isoxazol-5-yl)-3-oxopropanoates provides a method for preparing 4-oxo-1,4-dihydropyridine-3-carboxylates, also known as 4-pyridones nih.gov.

Another approach to diversification is the functionalization of the isoxazole ring itself. This can be achieved through various reactions, such as the annulation of a pyridine ring to a functionalized isoxazole core to create fused bicyclic systems like isoxazolo[4,5-b]pyridines researchgate.net. Furthermore, the isoxazole scaffold can serve as a starting point for more complex molecules through cycloaddition reactions. For example, isoxazole-substituted ring-fused thiazolo-2-pyridones can be synthesized via copper-mediated [3+2] cycloaddition of terminal alkynes nih.gov.

The cleavage of the isoxazole ring is another powerful strategy for diversification. The weak N-O bond can be readily broken under reductive conditions (e.g., catalytic hydrogenation) or by treatment with a base researchgate.netclockss.org. This ring-opening provides access to a variety of difunctionalized compounds such as 1,3-dicarbonyls, enaminoketones, and β-amino alcohols, effectively using the isoxazole as a masked form of these synthetic units researchgate.net. This "isoxazole annulation" procedure has been applied to the synthesis of complex natural products like terpenoids clockss.org.

Finally, diversity-oriented synthesis can be achieved using solid-phase methodologies. Resin-bound alkynes or alkenes can undergo 1,3-dipolar cycloaddition with nitrile oxides to generate libraries of isoxazole and isoxazoline (B3343090) derivatives, showcasing a powerful tool for combinatorial chemistry nih.gov.

Table 1: Strategies for Isoxazole Scaffold Diversification This table is interactive and allows for sorting.

Strategy Description Resulting Scaffold Reference
Ring Transformation Inverse electron-demand hetero-Diels-Alder reaction of isoxazoles with enamines. Substituted Pyridines rsc.org
Ring Expansion Molybdenum hexacarbonyl-mediated reaction of isoxazolyl oxopropanoates. 4-Oxo-1,4-dihydropyridines (4-Pyridones) nih.gov
Annulation Fusion of a pyridine ring to a pre-existing isoxazole core. Isoxazolo[4,5-b]pyridines researchgate.net
Ring Cleavage Reductive or base-mediated opening of the N-O bond. Enaminones, β-Diketones researchgate.netclockss.org

Investigation of Reaction Mechanisms in 4-Methoxyisoxazole (B1641001) Synthesis and Transformation

Understanding the underlying mechanisms of isoxazole synthesis and transformation is crucial for controlling reaction outcomes and developing new synthetic methods.

The most prevalent method for constructing the isoxazole ring is the 1,3-dipolar cycloaddition between a nitrile oxide and an alkyne researchgate.netyoutube.com. This reaction is widely considered to proceed through a concerted, pericyclic mechanism rsc.org. The key elementary steps are:

Generation of the Nitrile Oxide: Nitrile oxides are often unstable and are typically generated in situ. A common method is the oxidation of an aldoxime. For example, treatment of an aldoxime with an oxidant like chloramine-T or a hypervalent iodine reagent generates the transient nitrile oxide intermediate mdpi.comresearchgate.net. Another method involves the base-mediated elimination of HCl from a hydroximoyl chloride chemtube3d.com.

Cycloaddition: The generated nitrile oxide (the 1,3-dipole) then reacts with a dipolarophile (an alkyne) in a single, concerted step to form the five-membered isoxazole ring youtube.comchemtube3d.com.

For the transformation of isoxazoles into pyridines, a proposed mechanism involves several elementary steps. The reaction is thought to begin with an inverse electron-demand hetero-Diels-Alder reaction between the isoxazole and an enamine to form a bicyclic intermediate rsc.orgrsc.org. This is followed by the ring-opening of the bicyclic adduct and subsequent loss of an amine to yield an N-oxide, which is then reduced to the final pyridine product rsc.org.

Several key transient intermediates have been identified or proposed in the synthesis and transformation of isoxazoles.

Nitrile Oxides: As mentioned, nitrile oxides (R-C≡N⁺-O⁻) are the cornerstone intermediates for isoxazole synthesis via 1,3-dipolar cycloaddition. Their high reactivity necessitates their in situ generation from more stable precursors like aldoximes or hydroximoyl chlorides mdpi.comchem-station.com.

Enaminone Intermediates: In the Mo(CO)₆-mediated conversion of isoxazoles to 4-pyridones, the reductive ring opening of the isoxazole first generates an enaminone intermediate nih.gov. This intermediate is unstable and can be isolated; its subsequent cyclization yields the pyridone. However, it can also undergo undesirable side reactions such as deacylation nih.gov.

Dihydroisoxazole Adducts: In a metal-free approach to 3,4-disubstituted isoxazoles, the cycloaddition of a nitrile oxide with an enamine (generated in situ from an aldehyde) initially forms a 3,4,5-trisubstituted 5-(pyrrolidinyl)-4,5-dihydroisoxazole intermediate. This cycloadduct is then oxidized in a subsequent step to afford the aromatic isoxazole organic-chemistry.orgthieme-connect.com.

Nitrosoalkenes: These highly reactive species can be generated as transient intermediates from α-halooximes through base-mediated dehydrohalogenation. They can then undergo a [4+1] annulation reaction with sulfur ylides to produce isoxazoline derivatives nih.gov.

Controlling the regiochemistry of isoxazole synthesis is a critical aspect of product distribution. The 1,3-dipolar cycloaddition of nitrile oxides to unsymmetrical alkynes can potentially lead to two different regioisomers. However, these reactions are often highly regioselective, yielding predominantly one isomer organic-chemistry.orgacs.org.

The regiochemical outcome can be controlled by modifying reaction conditions and substrate structures rsc.org. For instance, in the cyclocondensation of β-enamino diketones with hydroxylamine, the choice of solvent, the use of a Lewis acid (like BF₃), or the addition of pyridine can direct the reaction to selectively produce different regioisomeric isoxazoles (e.g., 3,4-disubstituted vs. 4,5-disubstituted) rsc.org.

Computational studies using Molecular Electron Density Theory (MEDT) have been employed to understand and predict regioselectivity. These studies have shown that in some cases, the preferred reaction pathway is determined by steric effects rather than local electronic interactions between the reactants mdpi.com.

Product distribution is also influenced by side reactions. A common side reaction during isoxazole synthesis is the dimerization of the transient nitrile oxide intermediate, which leads to the formation of furoxan byproducts and reduces the yield of the desired isoxazole chem-station.com. In ring transformation reactions, the stability of intermediates is key. As seen in the synthesis of pyridones from isoxazoles, the deacylation of the enaminone intermediate is a competing process that lowers the yield of the target product nih.gov.

While experimental kinetic studies to determine the rate laws for 4-methoxyisoxazole synthesis are not extensively documented, computational chemistry provides significant insights into the kinetics of these reactions. Density Functional Theory (DFT) calculations are frequently used to explore the potential energy surfaces of reaction mechanisms, allowing for the determination of key kinetic and thermodynamic parameters mdpi.comnih.gov.

These studies calculate the activation energies (ΔE‡) and Gibbs free energies of activation (ΔG‡) for the elementary steps involved, particularly for competing pathways that lead to different regioisomers. The pathway with the lower activation energy is considered the kinetically favored route, and the corresponding product is expected to be the major one formed mdpi.com.

For example, in the [3+2] cycloaddition of nitro-substituted formonitrile N-oxide with electron-rich alkenes, DFT calculations showed that the formation of 5-substituted 2-isoxazolines is kinetically preferred over the 4-substituted isomers. The calculated Gibbs free energies of activation for the transition states leading to the 5-substituted products were significantly lower mdpi.com. This type of analysis allows for a theoretical determination of reaction rates and selectivity before experimentation.

Table 2: Calculated Kinetic Parameters for a Competing [3+2] Cycloaddition Reaction Data adapted from a computational study on nitro-substituted formonitrile N-oxide and isobutene mdpi.com. ΔG values are in kcal/mol.

Reaction Pathway Product Gibbs Free Energy of Activation (ΔG‡) Kinetic Favorability
Path A 4,4-dimethyl-3-nitro-2-isoxazoline 26.9 Unfavorable

Optimization of Chemical Reactions Involving 4-Methoxyisoxazole

The optimization of reaction conditions is essential for maximizing product yields, minimizing reaction times, and ensuring the economic and environmental viability of a synthetic process. Key parameters frequently optimized include temperature, solvent, catalyst, and reactant ratios researchgate.netresearchgate.net.

In the synthesis of 4-pyridones from isoxazoles, temperature was found to be a critical variable. A study showed that conducting the reaction at 70 °C gave a 74% yield in one day. Increasing the temperature to 80 °C or 85 °C reduced the reaction time to 3 hours but was accompanied by significant resinification of the reaction mixture, leading to decreased yields of 63% and 42%, respectively nih.gov. This demonstrates a clear trade-off between reaction rate and product stability.

Solvent selection also plays a crucial role. For the synthesis of 3,4-disubstituted isoxazoles via an enamine-triggered cycloaddition, it was found that less polar solvents resulted in high yields, whereas polar solvents gave low yields thieme-connect.com. Similarly, in a Lewis acid-promoted synthesis of isoxazoles, dimethylacetamide (DMAc) was identified as the optimal solvent compared to dimethyl sulfoxide (B87167) (DMSO) and dimethylformamide (DMF) nih.gov.

The choice and amount of catalyst are also subject to optimization. In one Lewis acid-mediated isoxazole synthesis, aluminum chloride (AlCl₃) was superior to other Lewis acids like FeCl₃, ZnCl₂, and Cu(OTf)₂ nih.gov. The catalyst loading is also important; using a lower amount of a copper catalyst in one study resulted in longer reaction times and lower yields researchgate.net.

Modern techniques can accelerate optimization. The use of ultrasonic irradiation has been shown to enhance reaction efficiency, leading to excellent yields in shorter times under mild, often solvent-free, conditions, in line with the principles of green chemistry nih.gov.

Table 3: Optimization of Reaction Conditions for Lewis Acid-Promoted Isoxazole Synthesis Data adapted from a study on the reaction of quinoline (B57606) N-oxide and phenylacetylene (B144264) nih.gov. This table is interactive and allows for sorting.

Entry Variable Changed (from Standard) Solvent Temperature (°C) Yield (%)
1 Standard Conditions DMAc 90 92
2 Without AlCl₃ DMAc 90 No Reaction
3 AlCl₃ (2 equiv) DMAc 90 64
4 Lewis Acid: FeCl₃ DMAc 90 33
5 Lewis Acid: ZnCl₂ DMAc 90 17
6 Lewis Acid: Cu(OTf)₂ DMAc 90 No Reaction
7 Solvent: DMSO DMSO 90 65
8 Solvent: DMF DMF 90 58
9 Temperature: 140 °C DMAc 140 21

Advanced Spectroscopic and Structural Characterization of 4 Methoxyisomazole

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Architecture Elucidation

NMR spectroscopy is a powerful technique that exploits the magnetic properties of certain atomic nuclei, most commonly ¹H and ¹³C, to provide detailed insights into the structure and dynamics of molecules. By analyzing the chemical shifts, splitting patterns, and signal intensities in NMR spectra, the number and types of different nuclei, their electronic environments, and their connectivity to neighboring nuclei can be determined.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

¹H NMR spectroscopy is particularly informative for determining the number and types of hydrogen atoms in a molecule and their local electronic environments. The chemical shift (δ), measured in parts per million (ppm), is influenced by the shielding or deshielding effect of surrounding electrons and functional groups. Protons in different chemical environments resonate at different frequencies. The integration of a signal in a ¹H NMR spectrum is proportional to the number of protons giving rise to that signal. Spin-spin coupling, observed as the splitting of signals into multiplets, provides information about the number of equivalent protons on adjacent atoms. The coupling constant (J), measured in Hertz (Hz), is characteristic of the coupling interaction and can help determine the dihedral angle between coupled protons.

For a compound like 4-Methoxyisomazole, characteristic signals would be expected for the protons of the methoxy (B1213986) group and the protons attached to the heterocyclic ring system. The methyl protons of the methoxy group (O-CH₃) typically appear as a singlet integration for three protons in the upfield region, usually between 3.5 and 4.0 ppm synhet.com. The chemical shifts of the heterocyclic ring protons would depend on their position relative to the nitrogen and oxygen atoms and the methoxy substituent, generally appearing in the aromatic/heteroaromatic region (typically 6.0-9.0 ppm). The splitting patterns of the ring protons would reveal their coupling to adjacent protons on the ring.

Below is an illustrative table showing expected ¹H NMR data for a hypothetical 4-Methoxyazole structure.

Chemical Shift (ppm)MultiplicityIntegrationAssignment (Illustrative)
3.7 - 3.9s3HO-CH₃
6.5 - 7.5m or dd1HHeterocycle Ring H
7.0 - 8.0m or d1HHeterocycle Ring H
8.0 - 8.5s or d1HHeterocycle Ring H

Illustrative ¹H NMR Data for a Hypothetical 4-Methoxyazole

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon environment gives rise to a distinct signal. The chemical shift range for ¹³C is much larger than for ¹H, making it easier to distinguish between different types of carbon atoms. Carbons in different functional groups and electronic environments resonate at characteristic chemical shifts. For instance, carbons directly bonded to oxygen or nitrogen atoms are typically deshielded and appear further downfield compared to aliphatic carbons.

For this compound, signals would be expected for the methyl carbon of the methoxy group and the carbons forming the heterocyclic ring. The methyl carbon of the methoxy group typically resonates in the range of 50-60 ppm rsc.orgscispace.com. The chemical shifts of the ring carbons would be significantly influenced by the electronegativity of the adjacent heteroatoms (nitrogen and oxygen) and the presence of the methoxy group, generally appearing in the downfield region (100-170 ppm or higher for carbons directly bonded to heteroatoms or involved in double bonds within the ring). rsc.orgscispace.comambeed.comhmdb.ca

Below is an illustrative table showing expected ¹³C NMR data for a hypothetical 4-Methoxyazole structure.

Chemical Shift (ppm)Assignment (Illustrative)
55 - 60O-CH₃
100 - 160Heterocycle Ring Carbons
140 - 170Heterocycle Ring Carbon (near heteroatom)

Illustrative ¹³C NMR Data for a Hypothetical 4-Methoxyazole

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

Two-dimensional (2D) NMR techniques provide correlations between nuclei, offering crucial information for assigning signals and establishing connectivity, particularly for complex molecules.

COSY (Correlation Spectroscopy): This homonuclear 2D NMR experiment reveals correlations between protons that are spin-spin coupled, typically through two or three bonds (vicinal coupling). A COSY spectrum displays the ¹H NMR spectrum along both axes, with cross-peaks indicating coupled protons. nih.govsapub.org This helps in tracing proton connectivities within the molecule, such as identifying adjacent protons on the heterocyclic ring.

HSQC (Heteronuclear Single Quantum Coherence): This 2D NMR experiment shows correlations between protons and the carbons to which they are directly attached (one-bond correlations). The ¹H spectrum is typically displayed on one axis and the ¹³C spectrum on the other. Cross-peaks in an HSQC spectrum directly link a proton signal to the signal of the carbon it is bonded to. nih.govsapub.orgchemicalbook.com This is invaluable for assigning carbon signals based on assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): This 2D NMR experiment reveals correlations between protons and carbons that are separated by two, three, or even four bonds. Unlike HSQC, direct one-bond correlations are typically suppressed. nih.govsapub.orgchemicalbook.com HMBC correlations are essential for establishing connectivity across quaternary carbons or through heteroatoms, providing long-range coupling information that complements COSY and HSQC data and helps to piece together the molecular structure.

By combining the information from ¹H NMR, ¹³C NMR, COSY, HSQC, and HMBC experiments, a comprehensive understanding of the molecular structure of this compound, including the position of the methoxy group on the heterocyclic ring and the substitution pattern of the ring, could be achieved.

Determination of Protonation Sites via NMR Spectroscopy

NMR spectroscopy can be used to study the protonation behavior of molecules, particularly those containing basic centers like nitrogen atoms in heterocyclic rings. The chemical shifts of nuclei, especially those near the protonation site, are sensitive to changes in electron density and charge distribution upon protonation. As the pH of the solution is varied, the chemical shifts of nearby protons and carbons will change if a protonation equilibrium is occurring. By monitoring these chemical shift changes as a function of pH, the pKa of the basic site can be determined, and the specific atoms involved in protonation can be identified. nih.gov For a compound like this compound with nitrogen atoms in the azole ring, pH-dependent NMR studies could reveal which nitrogen atom(s) are preferentially protonated and how the positive charge is delocalized within the ring system.

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, such as FTIR, provides information about the functional groups present in a molecule based on their characteristic molecular vibrations. When a molecule absorbs infrared radiation, its bonds stretch and bend at specific frequencies.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy measures the absorption and transmission of infrared light by a sample as a function of wavenumber (typically in cm⁻¹). The resulting spectrum is a unique "fingerprint" of the molecule and contains absorption bands corresponding to the vibrational modes of its functional groups. washington.eduvwr.comnist.govresearchgate.netresearchgate.net

For this compound, characteristic absorption bands would be expected for the methoxy group and the heterocyclic ring.

Methoxy group: C-H stretching vibrations of the methyl group typically appear in the range of 2800-3000 cm⁻¹. C-O stretching vibrations can give rise to strong bands in the region of 1000-1250 cm⁻¹, with specific positions depending on whether the oxygen is attached to an alkyl or aromatic/heteroaromatic system.

Heterocyclic ring: Vibrations of the azole ring system would contribute to the spectrum. C=C and C=N stretching vibrations within the aromatic/heteroaromatic ring typically appear in the region of 1500-1650 cm⁻¹. researchgate.net Aromatic/heteroaromatic C-H stretching vibrations are usually observed above 3000 cm⁻¹, while bending vibrations occur in the fingerprint region (below 1500 cm⁻¹). The presence of N-H stretches would also be expected if the azole ring is substituted with an N-H group, typically appearing as a broad band in the region of 3100-3500 cm⁻¹. researchgate.net

Below is an illustrative table showing expected FTIR absorption bands for a hypothetical 4-Methoxyazole structure.

Wavenumber (cm⁻¹)Assignment (Illustrative)
2800 - 3000C-H stretching (Methoxy)
3000 - 3100C-H stretching (Heterocycle)
1500 - 1650C=C, C=N stretching (Ring)
1000 - 1250C-O stretching (Methoxy)
3100 - 3500N-H stretching (if present)
Below 1500Fingerprint region (bending modes, etc.)

Illustrative FTIR Data for a Hypothetical 4-Methoxyazole

By analyzing the characteristic absorption bands in the FTIR spectrum, the presence of the methoxy group and the nature of the heterocyclic ring system in this compound can be confirmed, complementing the structural information obtained from NMR spectroscopy.

Due to the limited availability of specific spectroscopic and structural characterization data for the chemical compound this compound within the accessible search results, it is not possible to generate a comprehensive article strictly adhering to the provided outline and focusing solely on detailed research findings and data tables for each specified spectroscopic and structural technique.

While this compound is mentioned in the context of its biological properties and relationship to Isomazole (B1672255) nih.govnih.gov, detailed data from techniques such as Raman Spectroscopy, High-Resolution Mass Spectrometry (HRMS), Tandem Mass Spectrometry (MS/MS), Ultraviolet-Visible (UV-Vis) Spectroscopy, X-ray Crystallography, and Elemental Analysis specifically for this compound were not found.

Therefore, a thorough, informative, and scientifically accurate article structured around the requested characterization data for this compound cannot be produced based on the current information.

Computational and Theoretical Studies of 4 Methoxyisomazole

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Descriptors

Density Functional Theory (DFT) is a widely used quantum mechanical method for studying the electronic structure of atoms, molecules, and condensed phases. scispace.com It is based on the principle that the total energy of a system can be determined by its electron density. DFT calculations can provide insights into various molecular properties, including geometry, electronic distribution, and reactivity. scispace.com

Molecular Geometry Optimization and Conformational Analysis

Molecular geometry optimization is a fundamental step in computational chemistry that aims to find the lowest energy arrangement of atoms in a molecule, representing its most stable structure. dergipark.org.tr DFT methods are frequently employed for this purpose, allowing for the determination of bond lengths, bond angles, and dihedral angles. dergipark.org.trymerdigital.com Conformational analysis explores the various possible three-dimensional arrangements of a molecule that can be interconverted by rotation around single bonds. mdpi.com Identifying stable conformers and their relative energies is crucial as different conformers can exhibit different properties and reactivity. chemrxiv.org Computational protocols often involve generating an initial set of conformers and then optimizing their geometries using methods like DFT to determine the lowest energy structures. chemrxiv.orgresearchgate.netnih.gov

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energy Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are collectively known as the frontier molecular orbitals (FMOs). irjweb.comjournalirjpac.com Their energies and spatial distributions are critical in understanding a molecule's electronic properties and chemical reactivity. irjweb.comjournalirjpac.comresearchgate.net The energy of the HOMO is related to a molecule's ionization potential, indicating its ability to donate electrons, while the energy of the LUMO is related to its electron affinity, indicating its ability to accept electrons. journalirjpac.com The energy difference between the LUMO and HOMO (the HOMO-LUMO gap) is a key indicator of molecular stability and reactivity. A smaller gap generally suggests higher reactivity and lower kinetic stability, while a larger gap indicates greater stability and lower reactivity. dergipark.org.trirjweb.com DFT calculations are commonly used to compute HOMO and LUMO energies. irjweb.comjournalirjpac.comnepjol.info

Table 1: Illustrative HOMO-LUMO Energy Data (eV)

CompoundHOMO Energy (eV)LUMO Energy (eV)HOMO-LUMO Gap (eV)
Imidazole (B134444) Derivative (Example) irjweb.com-6.2967-1.80964.4871
Acrylic Acid (Example) dergipark.org.tr-5.545-0.0005.545
Cytosine (Example) nepjol.info-5.01-0.074.94

Molecular Electrostatic Potential (MEP) Surface Mapping

The Molecular Electrostatic Potential (MEP) surface is a three-dimensional representation of the charge distribution around a molecule. numberanalytics.comuni-muenchen.denih.gov It depicts the potential energy that a positive point charge would experience at various points in the molecule's vicinity. uni-muenchen.denih.gov MEP maps are valuable for visualizing the charge distribution and identifying regions that are susceptible to electrophilic (electron-deficient, positive potential, typically blue) or nucleophilic (electron-rich, negative potential, typically red) attack. ymerdigital.comnepjol.infonumberanalytics.comuni-muenchen.deresearchgate.nettci-thaijo.org This information is crucial for understanding and predicting a molecule's reactive behavior and its interactions with other charged species, such as in binding events. numberanalytics.comuni-muenchen.denih.gov DFT calculations are a standard method for generating MEP surfaces. ymerdigital.comnumberanalytics.comuni-muenchen.detci-thaijo.org

Fukui Function Analysis for Local Reactivity Prediction

Fukui functions are reactivity descriptors that arise from conceptual Density Functional Theory. researchgate.netresearchgate.net They quantify the change in electron density at a particular point in a molecule when the number of electrons is changed (i.e., upon gaining or losing an electron). mdpi.com Fukui functions help identify specific atomic sites within a molecule that are most likely to participate in chemical reactions. ymerdigital.comresearchgate.netmdpi.com The nucleophilic Fukui function () indicates sites prone to nucleophilic attack (where electron density is gained), while the electrophilic Fukui function () points to sites susceptible to electrophilic attack (where electron density is lost). researchgate.netmdpi.com Analysis of Fukui functions, often derived from HOMO and LUMO electron densities, provides a more localized view of reactivity compared to global descriptors. journalirjpac.commdpi.com DFT calculations are used to compute Fukui functions. ymerdigital.comjournalirjpac.comniscpr.res.in

Molecular Dynamics Simulations for Dynamic Behavior and Interactions

Molecular Dynamics (MD) simulations are computational techniques that simulate the time evolution of a molecular system by solving Newton's laws of motion for each atom. mdpi.com Unlike static DFT calculations, MD simulations provide insights into the dynamic behavior of molecules, including conformational changes, flexibility, and interactions with their environment (e.g., solvent or other molecules). mdpi.comnih.govrsc.org MD simulations can be used to explore the conformational space of a molecule, study binding processes, and estimate properties that depend on molecular motion. nih.govnih.govlivecomsjournal.org For understanding the behavior of 4-Methoxyisomazole in different environments or its interactions with biological targets, MD simulations would be a valuable tool. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Mechanistic Correlation

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to establish a correlation between a molecule's structural properties (descriptors) and its biological activity or other properties. nih.govnih.govmdpi.com QSAR models aim to predict the activity of new compounds based on their molecular structures, reducing the need for extensive experimental testing. nih.govmdpi.comrsc.org The process typically involves selecting a set of compounds with known activities, calculating various molecular descriptors (e.g., electronic, steric, topological), and building a statistical model that relates the descriptors to the activity. mdpi.comresearchgate.net For this compound, QSAR modeling could be applied to understand which structural features are important for a particular activity and to predict the activity of related compounds. nih.gov While the search results mention QSAR in the context of other compounds, the principles are applicable to this compound if relevant activity data is available. nih.govnih.govrsc.org

Correlation of Calculated Electronic Properties with In Vitro Biological Responses (e.g., charge density)

Studies investigating the structure-activity relationships of cardiotonic agents structurally related to this compound, such as sulmazole (B1682527) and other isomazole (B1672255) analogues, have explored the correlation between calculated electronic properties and in vitro biological responses. While simple correlations between inotropic activity and properties like pKA, protonation site, or log P were not consistently observed, a notable correlation was found with the calculated charge density of the "B" ring imidazo (B10784944) nitrogen atom researchgate.netnih.gov. This suggests that the electronic distribution within the imidazo ring system is important for the inotropic activity of these compounds. This compound itself has been reported to exhibit comparable in vivo inotropic properties to those of isomazole, indicating that similar electronic property considerations are likely relevant to its biological profile researchgate.netnih.gov.

Molecular Docking and Binding Pose Predictions for Protein Interactions

Molecular docking is a widely used computational technique to predict the preferred orientation (binding pose) of a molecule when it is bound to a protein target and to estimate the strength of the interaction. For compounds like this compound, which are investigated for their biological activities, molecular docking can provide valuable insights into their potential protein targets and the nature of their binding interactions. Flexible molecular docking, which accounts for the flexibility of both the ligand and the protein binding site, is often employed in the search for molecules with affinity to specific biological targets . Isomazole, a related compound, is known to target phosphodiesterase 3 (PDE3) kegg.jp. Molecular docking studies could thus be applied to predict how this compound interacts with PDE3 and other potential protein targets, identifying key residues involved in binding and predicting the most stable binding poses. Studies on other methoxy-substituted compounds interacting with proteins, such as the enhanced interaction of a 4-methoxy analogue of ZSTK474 with PI3Kα, highlight how the presence and position of a methoxy (B1213986) group can influence protein binding, providing a relevant parallel for understanding this compound's interactions uni.lu.

Biological Target Identification and Mechanistic Studies of 4 Methoxyisomazole in Vitro Focus

Methodologies for Biological Target Identification of Small Molecules

Identifying the molecular targets of small molecules is essential for understanding their mechanism of action and predicting potential off-target effects. A variety of in vitro methodologies have been developed for this purpose.

Affinity-Based Chemical Proteomics Techniques

Affinity-based chemical proteomics is a powerful approach to identify protein targets that bind to a small molecule. This method typically involves synthesizing a chemical probe based on the small molecule of interest, often incorporating an affinity tag (such as biotin) and sometimes a reactive group (like a photoreactive crosslinker). The probe is incubated with cell or tissue lysates, allowing it to bind to its targets. The probe-target complexes are then isolated using affinity purification (e.g., using streptavidin-coated beads for biotin-tagged probes). Following stringent washing steps to remove non-specifically bound proteins, the captured proteins are identified, commonly by using mass spectrometry (MS) ctdbase.org. Quantitative proteomics techniques, such as Stable Isotope Labeling with Amino Acids in Cell Culture (SILAC), can be integrated to differentiate specific binders from background noise by comparing protein abundance in probe-treated samples versus control samples ctdbase.org. This approach allows for the proteome-wide identification of proteins that interact with the small molecule. ctdbase.org

Label-Free Approaches for Protein Interaction Discovery

Label-free approaches offer an alternative to probe-based methods for studying protein-small molecule interactions, circumventing the need for probe synthesis which can be challenging or alter the compound's binding properties. These techniques infer target binding by observing changes in protein properties upon interaction with the small molecule. Examples include methods that assess changes in protein thermal stability (e.g., Cellular Thermal Shift Assay or CETSA) or solubility upon ligand binding. When a small molecule binds to a protein, it can often stabilize the protein's folded conformation, making it more resistant to denaturation by heat or chemical agents. By exposing cell lysates or intact cells treated with the compound to a thermal gradient and then quantifying the amount of soluble protein remaining at each temperature using quantitative mass spectrometry, proteins that bind the compound can be identified by shifts in their melting curves. Other label-free methods might involve monitoring changes in protein conformation or dynamics upon ligand binding using techniques like Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS).

Functional Genomics Screening (e.g., CRISPR-Cas9 for target elucidation)

Functional genomics screening, particularly using CRISPR-Cas9 technology, can be employed to identify genes whose modulation (knockout, knockdown, or activation) phenocopies or modifies the cellular effect of a small molecule. In a typical CRISPR screen for target identification, a library of guide RNAs (gRNAs) targeting a large set of genes (or even the entire genome) is introduced into cells. These cells are then treated with the small molecule. By comparing the abundance of different gRNAs in the cell population after treatment with the compound versus a control, researchers can identify genes whose perturbation affects cell survival, proliferation, or other phenotypic readouts in the presence of the compound. Genes whose knockout or knockdown leads to resistance or sensitivity to the compound may be involved in the compound's pathway or represent its direct or indirect targets. This approach is particularly useful in phenotypic screens where the initial mechanism of action is unknown.

Phenotypic Screening Strategies Leading to Target Deconvolution

Phenotypic screening involves testing compounds for their ability to induce a desired change in a cellular or organismal phenotype without prior knowledge of the molecular target. Once active compounds (hits) are identified from a phenotypic screen, target deconvolution strategies are employed to identify the protein(s) responsible for the observed phenotype. These strategies can include a combination of the methods mentioned above, such as affinity-based proteomics to pull down proteins that directly bind the compound, or functional genomics screens to identify genetic perturbations that mimic or abrogate the compound's effect. Advanced imaging techniques and computational analysis of phenotypic data can also provide clues about affected pathways and potential targets. The process of target deconvolution is crucial for validating hits and guiding further drug development.

In Vitro Enzyme Inhibition and Activation Studies

Enzyme inhibition or activation studies are fundamental in vitro assays used to determine if a small molecule directly modulates the activity of a specific enzyme and to characterize the nature of this interaction. While specific in vitro enzyme studies for 4-Methoxyisomazole were not found in the provided search results, the general principles and methodologies are well-established.

Determination of Enzyme Kinetics and Inhibition Mechanisms (e.g., competitive, non-competitive, mixed models)

In vitro enzyme kinetics studies are performed to quantify the interaction between a compound and a target enzyme. This involves measuring the enzyme's reaction rate in the presence of varying concentrations of the substrate and the inhibitor (the small molecule). By analyzing the resulting data, key kinetic parameters such as the Michaelis-Menten constant (Km), maximum reaction velocity (Vmax), and the inhibition constant (Ki) can be determined.

The mechanism of enzyme inhibition (e.g., competitive, non-competitive, uncompetitive, or mixed) can be elucidated by analyzing how the inhibitor affects the Km and Vmax of the enzyme. Competitive inhibitors typically bind to the same active site as the substrate, increasing the apparent Km but not affecting the Vmax. Non-competitive inhibitors bind to a different site on the enzyme, decreasing the Vmax but not affecting the Km. Mixed inhibitors affect both Km and Vmax. Uncompetitive inhibitors bind only to the enzyme-substrate complex, decreasing both Km and Vmax.

These studies are typically conducted using purified enzymes or enzyme-containing cellular fractions (like microsomes for cytochrome P450 studies). Spectrophotometric, fluorometric, or liquid chromatography-mass spectrometry (LC-MS) based assays are commonly used to measure substrate depletion or product formation over time in the presence and absence of the inhibitor. The data obtained from these kinetic studies are crucial for understanding the potency and mode of action of an enzyme-targeting compound in vitro.

Investigation of this compound’s Modulation of Specific Enzyme Classes (e.g., Phosphatidylinositol 3-Kinases (PI3K) or related targets)

Research into this compound has explored its properties as an inotropic agent, a class of compounds that influence the force of muscular contraction, particularly in the heart. Inotropic activity is often mediated through the modulation of enzyme classes involved in cellular signaling pathways regulating calcium handling and contractile proteins. While the precise enzyme targets for this compound are not explicitly detailed as PI3K or related kinases in the available literature, studies on isomazole (B1672255) and its analogues, including this compound, have investigated their inotropic effects nih.govresearchgate.net.

One study noted that this compound (referred to as compound 13) had comparable in vivo inotropic properties to isomazole nih.govresearchgate.netacs.orgresearchgate.net. For related inotropic heterocycles, a correlation was observed between in vitro inotropism and the calculated charge density of the "B" ring imidazo (B10784944) nitrogen atom nih.govcapes.gov.br. Another study investigating cyclic nucleotide phosphodiesterase inhibition by imidazopyridines, including sulmazole (B1682527) and isomazole, found that both sulmazole and isomazole were inhibitors of the cGMP-specific phosphodiesterase (PDE V), suggesting that PDE inhibition could contribute to their inotropic activity, although they were weak inhibitors of PDE III nih.gov. While this study provides insight into potential mechanisms for related compounds, a direct link confirming this compound's activity against specific phosphodiesterase isoforms or other enzyme classes like PI3K was not found in the consulted literature within the scope of this article.

Structure-Activity Relationships Governing Enzyme Interaction and Potency

Structure-activity relationship (SAR) studies involving isomazole analogues, including this compound, have been conducted to understand how structural modifications influence their biological activity, specifically inotropism nih.govcapes.gov.br. For a subset of active heterocyclic analogues, in vitro inotropism was found to correlate with the calculated charge density of the "B" ring imidazo nitrogen atom nih.govcapes.gov.br. This suggests that the electronic properties of the imidazo ring play a role in the inotropic effects of these compounds.

Measurements of pKa values, protonation sites, and log P values were also performed for selected sulmazole and isomazole analogues to understand their physicochemical properties and how they relate to activity nih.govresearchgate.net. While these parameters were investigated in the context of SAR for inotropic effects, specific detailed in vitro enzyme interaction data directly linking these properties to the potency of this compound against a defined enzyme target was not available in the provided search results.

In Vitro Receptor Binding and Ligand-Receptor Interaction Mechanisms

Information specifically detailing the in vitro receptor binding profile, affinity, selectivity, or ligand-receptor interaction mechanisms (such as agonism or antagonism) of this compound was not found in the consulted research within the scope of this article.

Receptor Affinity and Selectivity Profiling in Cell-Free Systems

Specific data on the receptor affinity and selectivity profiling of this compound in cell-free systems was not available in the provided search results.

Detailed Molecular Mechanisms of Receptor Agonism or Antagonism

Detailed molecular mechanisms describing this compound's potential as a receptor agonist or antagonist were not found in the consulted research.

Cell-Based Mechanistic Studies (In Vitro Pathway Analysis)

Beyond the observation of in vitro inotropism in the context of enzyme modulation studies discussed in section 5.2.2, comprehensive cell-based mechanistic studies specifically analyzing broader cellular pathways modulated by this compound were not found in the provided search results.

Cellular Thermal Shift Assay (CETSA) for Direct Target Engagement

Studies utilizing the Cellular Thermal Shift Assay (CETSA) or similar methods to demonstrate direct target engagement of this compound in a cellular context were not available in the provided search results.

High-Content Imaging for Cellular Phenotypic Responses and Pathway Perturbations

High-content imaging (HCI), also known as high-content screening (HCS), is an automated microscopy-based technique used in in vitro studies to acquire and analyze large numbers of images of cells treated with compounds lookchem.comresearchgate.net. This approach allows for the simultaneous measurement of multiple cellular parameters, providing a multiparametric profile of cellular phenotypic responses lookchem.com. HCI can quantify changes in cell morphology, organelle structure, protein translocation, cytoskeletal arrangement, and the distribution or intensity of fluorescent reporters or probes that indicate the activation state of specific signaling pathways nih.gov. By capturing detailed images and applying sophisticated image analysis algorithms, researchers can identify subtle or complex cellular phenotypes induced by a compound and correlate these with perturbations in intracellular signaling pathways nih.gov. This provides a rich dataset for understanding how a compound affects cellular behavior at a detailed level in vitro.

Preclinical Mechanistic Models for Mode of Action Elucidation (Strictly avoiding in vivo efficacy/toxicity for drug development)

Preclinical mechanistic models in an in vitro context are designed to elucidate the fundamental biological processes and molecular interactions underlying a compound's effects, without focusing on predicting in vivo efficacy or toxicity for drug development purposes. These models can involve simplified cellular systems, co-culture models, or even biochemical assays using purified proteins to dissect specific aspects of the compound's mode of action. The goal is to understand how the compound interacts with its target(s) and the immediate downstream consequences of these interactions at a molecular or cellular level. This can include studies on enzyme kinetics, receptor binding affinity, or the impact of the compound on specific cellular functions in isolation. Such models are valuable for building a foundational understanding of the compound's biological activity under controlled in vitro conditions.

Due to the limited availability of specific in vitro mechanistic data for this compound in the searched literature for the outlined sections, detailed research findings and corresponding data tables cannot be presented in this article.

4 Methoxyisomazole As a Synthetic Building Block and Chemical Probe

Utilization in the Synthesis of Novel Heterocyclic Compounds

The isoxazole (B147169) ring is a valuable precursor in organic synthesis due to its ability to undergo various chemical transformations. The presence of the methoxy (B1213986) group at the 4-position can influence the reactivity of the ring and provide a handle for further functionalization. Research has demonstrated that isoxazoles can be utilized in the synthesis of other heterocyclic systems. For instance, isoxazoles can undergo reductive ring opening, and subsequent cyclization to form pyridone derivatives nih.gov. This transformation highlights the utility of the isoxazole scaffold as a latent synthon for more complex nitrogen-containing heterocycles.

One specific example involves the synthesis of methyl 4-amino-3-methoxyisoxazole-5-carboxylate. This compound is synthesized from methyl 3-methoxyisoxazole-5-carboxylate through a nitration step followed by reduction of the nitro group nih.goviucr.orgiucr.org. The resulting amino group can then serve as a key functional group for the construction of fused heterocyclic systems or for the introduction of diverse substituents, thereby enabling the generation of libraries of novel compounds for biological screening.

The synthesis of various isoxazole derivatives often serves as a gateway to a diverse range of heterocyclic compounds with potential biological activities. The strategic placement of substituents on the isoxazole ring allows for the tailored synthesis of molecules with specific properties and functions.

Table 1: Synthesis of a 4-Methoxyisoxazole (B1641001) Derivative

Starting MaterialReagents and ConditionsProductReference
Methyl 3-methoxyisoxazole-5-carboxylate1. Tetramethylammonium nitrate, Triflic anhydride, DCM; 2. Iron powder, AcOH/H₂OMethyl 4-amino-3-methoxyisoxazole-5-carboxylate nih.goviucr.orgiucr.org

Role as a Privileged Scaffold for Drug Discovery and Chemical Biology Probes

The concept of a "privileged scaffold" refers to a molecular framework that is capable of binding to multiple biological targets, often with high affinity mdpi.com. The isoxazole ring system, and more broadly, the benzisoxazole scaffold, is considered a privileged structure in medicinal chemistry nih.govnih.govresearchgate.net. This is evidenced by the presence of the isoxazole moiety in numerous clinically used drugs and biologically active compounds with diverse therapeutic applications, including antimicrobial, anticancer, anti-inflammatory, and antipsychotic agents nih.govnih.govresearchgate.net.

The versatility of the isoxazole scaffold stems from its electronic properties and its ability to participate in various non-covalent interactions with biological macromolecules. The arrangement of nitrogen and oxygen atoms in the ring allows for hydrogen bonding, while the aromatic nature of the ring can lead to π-π stacking interactions. The 4-methoxy group can further modulate the electronic and steric properties of the molecule, influencing its binding affinity and selectivity for a particular target.

In the context of chemical biology, molecules built upon privileged scaffolds like isoxazole can be developed into chemical probes. These probes are essential tools for studying biological processes and validating new drug targets. By attaching reporter groups such as fluorescent tags or biotin to a 4-methoxyisoxazole-based molecule, researchers can visualize and track the molecule's interactions within a cell or organism.

Table 2: Examples of Biological Activities of Isoxazole Derivatives

Compound TypeBiological ActivityReference
Isoxazole derivativesImmunoregulatory mdpi.com
5-(4'-Methoxyphenyl)-oxazoleAntinematodal nih.gov
Benzisoxazole analogsAntimicrobial, Anticancer, Anti-inflammatory nih.govnih.govresearchgate.net

Development of Modified 4-Methoxyisoxazole Derivatives as Research Tools

The development of research tools from a core scaffold like 4-methoxyisoxazole involves systematic chemical modifications to optimize properties such as potency, selectivity, and cell permeability. Structure-activity relationship (SAR) studies are crucial in this process, guiding the design of new derivatives with improved characteristics.

For instance, starting with a biologically active 4-methoxyisoxazole derivative, medicinal chemists can synthesize a series of analogs by modifying the substituents on the isoxazole ring or by attaching different functional groups. These modifications can be guided by computational modeling and an understanding of the target's binding site. The goal is to create molecules that can act as potent and selective inhibitors or activators of a specific protein, making them valuable research tools for elucidating the protein's function.

The synthesis of derivatives such as methyl 4-amino-3-methoxyisoxazole-5-carboxylate provides a platform for such modifications nih.goviucr.orgiucr.org. The amino and ester functionalities on this molecule can be readily derivatized to introduce a wide range of chemical diversity. For example, the amino group can be acylated or alkylated, while the ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines to form amides. This modular approach allows for the rapid generation of a library of compounds for screening as potential chemical probes or drug leads.

While specific examples of 4-methoxyisoxazole derivatives developed explicitly as research tools are not detailed in the provided search results, the general principles of medicinal chemistry and chemical probe development strongly support the potential of this scaffold for such applications. The established biological activities of the broader isoxazole class provide a strong foundation for the rational design of new research tools based on the 4-methoxyisoxazole framework.

Analytical Methodologies for 4 Methoxyisomazole Research

Chromatographic Separation Techniques for Purity Assessment and Isolation

Chromatographic techniques are fundamental to the separation and purification of isoxazole (B147169) derivatives from complex mixtures, such as reaction media or biological matrices. The choice of technique depends on the physicochemical properties of the analyte, including its volatility, polarity, and thermal stability.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of a wide array of isoxazole derivatives due to its versatility and broad applicability to non-volatile and thermally labile compounds. sielc.comsielc.com Reversed-phase HPLC (RP-HPLC) is the most common mode used for the separation of these compounds.

In a typical RP-HPLC setup, a non-polar stationary phase (e.g., C18-bonded silica) is used in conjunction with a polar mobile phase, usually a mixture of water and an organic solvent like acetonitrile or methanol. The separation is based on the differential partitioning of the analytes between the stationary and mobile phases. For instance, the analysis of 5-Methylisoxazole-4-carboxylic acid can be achieved using a mobile phase consisting of acetonitrile, water, and an acid modifier like phosphoric acid or formic acid for mass spectrometry compatibility. sielc.com

Table 1: Illustrative HPLC Parameters for Isoxazole Derivative Analysis

Parameter Condition
Column C18 (Reversed-Phase)
Mobile Phase Acetonitrile/Water with Acid Modifier
Detector UV-Vis or Diode Array Detector (DAD)
Flow Rate Typically 0.5 - 2.0 mL/min

| Temperature | Ambient to moderately elevated (e.g., 25-40 °C) |

This table represents typical starting conditions for the HPLC analysis of isoxazole derivatives and may require optimization for specific compounds.

The retention and separation of isoxazole derivatives can be fine-tuned by adjusting the mobile phase composition, pH, and temperature. The use of gradient elution, where the mobile phase composition is changed over the course of the analysis, is often employed to resolve complex mixtures of isoxazole-containing compounds with varying polarities.

Gas Chromatography (GC)

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable isoxazole derivatives. In GC, the sample is vaporized and injected into a heated column containing a stationary phase. An inert carrier gas (e.g., helium or nitrogen) carries the vaporized analytes through the column, where separation occurs based on their boiling points and interactions with the stationary phase.

The choice of the stationary phase is critical for achieving optimal separation. A variety of capillary columns with different polarities are available, allowing for the fine-tuning of the separation process. For instance, non-polar columns like those with a polydimethylsiloxane stationary phase are often used for general-purpose analysis, while more polar columns may be required for specific separations.

While specific GC methods for "4-Methoxyisoxazole" are not documented, the general principles of GC are widely applied to the analysis of various heterocyclic compounds. Derivatization may sometimes be necessary for isoxazole derivatives with polar functional groups (e.g., -OH, -NH2, -COOH) to increase their volatility and thermal stability.

Supercritical Fluid Chromatography (SFC)

Supercritical Fluid Chromatography (SFC) is a hybrid of gas and liquid chromatography that utilizes a supercritical fluid, most commonly carbon dioxide, as the mobile phase. SFC offers several advantages, including faster analysis times and reduced solvent consumption compared to HPLC. It is particularly well-suited for the separation of chiral compounds and for preparative-scale purifications.

The physicochemical properties of the supercritical fluid mobile phase can be easily tuned by altering the pressure and temperature, as well as by adding small amounts of organic modifiers (e.g., methanol). This allows for precise control over the retention and selectivity of the separation. While the application of SFC specifically to 4-methoxyisoxazole (B1641001) is not widely reported, its utility in separating complex mixtures of drug-like molecules suggests its potential applicability to the analysis of isoxazole derivatives.

Hyphenated Analytical Techniques for Comprehensive Analysis

Hyphenated techniques, which couple a separation technique with a spectroscopic detection method, provide a wealth of information for the comprehensive analysis of isoxazole derivatives. These techniques are invaluable for structural elucidation, impurity profiling, and metabolite identification.

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) is a highly sensitive and selective technique that combines the separation power of HPLC with the mass-analyzing capabilities of a mass spectrometer. nih.govlcms.cz This powerful combination allows for the determination of the molecular weight of the eluting compounds and, with tandem mass spectrometry (MS/MS), provides structural information through fragmentation patterns. nih.gov

LC-MS is extensively used in drug metabolism studies to identify and quantify metabolites of isoxazole-containing pharmaceuticals. The high sensitivity of LC-MS makes it ideal for detecting trace levels of these compounds in complex biological matrices like plasma and urine. bioanalysis-zone.com

Table 2: Common Ionization Techniques in LC-MS for Isoxazole Analysis

Ionization Technique Acronym Principle
Electrospray Ionization ESI A soft ionization technique that produces ions from a liquid solution, suitable for a wide range of polarities and molecular weights.

| Atmospheric Pressure Chemical Ionization | APCI | A gas-phase ionization technique that is well-suited for less polar and more volatile analytes. |

The choice of ionization source depends on the properties of the isoxazole derivative being analyzed. ESI is generally preferred for its broad applicability and soft ionization characteristics, which often result in the preservation of the molecular ion.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) couples the separation capabilities of GC with the detection power of mass spectrometry. sums.ac.ir This technique is a gold standard for the identification of volatile and semi-volatile organic compounds. As the separated compounds elute from the GC column, they are introduced into the ion source of the mass spectrometer, where they are ionized, typically by electron ionization (EI).

The resulting mass spectra, which are highly reproducible fragmentation patterns, serve as a "molecular fingerprint" that can be compared against spectral libraries for confident compound identification. GC-MS is a valuable tool for purity assessment and for the identification of volatile impurities in isoxazole derivatives. mdpi.com The high resolution and sensitivity of modern GC-MS instruments allow for the detection and identification of compounds at very low concentrations. youtube.com

LC-NMR and LC-IR Coupling for On-Line Characterization

The hyphenation of separation techniques like high-performance liquid chromatography (HPLC) with spectroscopic methods such as NMR and IR provides a powerful tool for the analysis of complex mixtures, avoiding the need for time-consuming isolation of individual components. nih.goviucr.org This approach, known as LC-NMR-IR, allows for the direct, on-line acquisition of structural information of analytes as they elute from the chromatography column.

In the context of isoxazole derivatives, this technique is particularly valuable for unambiguous structure elucidation. While mass spectrometry (MS) is often coupled with LC to provide molecular weight information, NMR offers unique insights into the specific arrangement of atoms and can distinguish between isomers. iieta.org The addition of IR spectroscopy provides complementary information on the functional groups present in the molecule. nih.goviucr.org

The primary challenge in LC-NMR and LC-IR coupling lies in the solvent choice. Solvents used for chromatography can produce strong signals in both NMR and IR spectra, potentially obscuring the signals from the analyte. nih.gov For LC-NMR, the use of deuterated solvents is a common strategy to minimize solvent interference, though residual proton signals can still be problematic. nih.gov Superheated water has been explored as an alternative eluent that introduces fewer interfering signals in NMR. nih.gov For LC-IR, obtaining spectra of adequate quality for library searching can be achieved using an attenuated total reflectance (ATR) flow cell. nih.goviucr.org

While specific studies detailing the LC-NMR-IR analysis of 4-Methoxyisoxazole are not prevalent in publicly accessible literature, the principles of the technique are broadly applicable. For a hypothetical analysis, a reversed-phase HPLC separation could be employed, followed by splitting the eluent to parallel NMR and IR detectors. The resulting data would provide a comprehensive structural profile of 4-Methoxyisoxazole and any related impurities or degradation products.

Table 1: Key Considerations for LC-NMR-IR Analysis

ParameterLC-NMRLC-IR
Solvent Selection Deuterated solvents are preferred to minimize proton signals. Superheated D₂O is a potential alternative.Solvents with minimal IR absorbance in the regions of interest are necessary.
Sensitivity Inherently lower sensitivity compared to mass spectrometry. May require techniques like stop-flow or the use of cryogenic probes to enhance signal-to-noise. iieta.orgnih.govSensitivity is dependent on the concentration of the analyte and the path length of the flow cell.
Data Acquisition Can be performed in on-flow, stopped-flow, or loop-storage modes. nih.govTypically performed in real-time as the analyte flows through the IR cell.
Structural Information Provides detailed information on the carbon-hydrogen framework and connectivity of atoms.Provides information on the presence of specific functional groups.

Electrochemical Methods for Detection and Quantification

Electrochemical methods offer a sensitive and often cost-effective alternative for the detection and quantification of electroactive compounds. These techniques are based on the measurement of electrical signals (such as current or potential) that are generated when a substance undergoes an oxidation or reduction reaction at an electrode surface.

For isoxazole-containing compounds, such as the structurally related sulfamethoxazole, electrochemical sensors have been successfully developed. nih.gov These sensors often utilize modified electrodes, for instance, a glassy carbon electrode modified with materials like copper oxide and molybdenum sulfide, to enhance the electrochemical response and lower the detection limit. nih.gov The principle involves the oxidation of the analyte, which produces a measurable current that is proportional to its concentration. nih.gov

The development of an electrochemical method for 4-Methoxyisoxazole would involve investigating its electrochemical behavior through techniques like cyclic voltammetry (CV) and square wave voltammetry (SWV). nih.gov Optimization of experimental parameters such as pH, scan rate, and the composition of the supporting electrolyte would be crucial for achieving high sensitivity and selectivity. nih.gov

Table 2: Performance Parameters of a Hypothetical Electrochemical Sensor for 4-Methoxyisoxazole

ParameterDescriptionTypical Value Range (based on related compounds)
Linear Range The concentration range over which the sensor response is directly proportional to the analyte concentration.0.1 µM - 100 µM
Limit of Detection (LOD) The lowest concentration of the analyte that can be reliably detected.0.01 µM - 0.5 µM
Response Time The time taken for the sensor to produce a stable signal upon exposure to the analyte.Seconds to a few minutes
Selectivity The ability of the sensor to detect the target analyte in the presence of other interfering species.High (can be improved with molecularly imprinted polymers)

Spectrophotometric Quantification Methods

UV-Visible spectrophotometry is a widely used technique for the quantitative analysis of compounds that absorb light in the ultraviolet and visible regions of the electromagnetic spectrum. The method is based on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution.

For the quantification of 4-Methoxyisoxazole, a spectrophotometric method would first involve determining its wavelength of maximum absorbance (λmax). A calibration curve would then be constructed by measuring the absorbance of a series of standard solutions of known concentrations at this wavelength. The concentration of 4-Methoxyisoxazole in an unknown sample can then be determined by measuring its absorbance and interpolating the value from the calibration curve.

In cases where the analyte itself does not have a strong chromophore or when matrix interference is significant, derivatization reactions can be employed. These reactions convert the analyte into a colored product with a distinct λmax, thereby enhancing the sensitivity and selectivity of the method. For instance, some spectrophotometric methods for pharmaceuticals involve oxidation followed by coupling with a chromogenic reagent. semanticscholar.org

Table 3: Example of a Spectrophotometric Method Validation for a Pharmaceutical Compound

Validation ParameterDescriptionExample Finding
Linearity The ability of the method to elicit test results that are directly proportional to the concentration of the analyte.Linear over a concentration range of 5-30 µg/mL with a correlation coefficient (R²) > 0.999. semanticscholar.org
Accuracy The closeness of the test results obtained by the method to the true value.Recovery values between 98% and 102%.
Precision The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.Relative Standard Deviation (RSD) < 2%. semanticscholar.org
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.0.5 µg/mL
Limit of Quantification (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.1.5 µg/mL

Q & A

Q. Basic Research Focus

  • Methodological Answer :
    Synthesis optimization requires systematic variation of reaction parameters. For example, outlines a protocol for triazole derivatives involving reflux in DMSO for 18 hours, followed by crystallization. Apply a similar iterative approach:
    • Solvent selection : Test polar aprotic solvents (e.g., DMF, DMSO) for solubility and reactivity.
    • Temperature control : Use reflux conditions (e.g., 80–120°C) while monitoring side reactions via TLC or HPLC.
    • Catalyst screening : Evaluate Lewis acids (e.g., ZnCl₂) or bases (e.g., K₂CO₃) to accelerate methoxylation.
    • Workup refinement : Optimize crystallization solvents (e.g., ethanol-water mixtures) to enhance purity .
      Document yield and purity at each step using NMR and mass spectrometry.

How can researchers resolve contradictory data in the biological activity of this compound across different assays?

Q. Advanced Research Focus

  • Methodological Answer :
    Contradictions may arise from assay-specific variables (e.g., cell lines, concentration ranges). Follow ’s qualitative research framework:
    • Replicate experiments : Confirm activity in ≥3 independent trials with standardized protocols.
    • Control variables : Isolate factors like solvent (DMSO vs. saline) or incubation time.
    • Statistical analysis : Apply ANOVA to compare inter-assay variability (e.g., p < 0.05 threshold) .
    • Mechanistic studies : Use computational docking (e.g., AutoDock Vina) to validate target binding consistency .
      Publish raw data tables in appendices for transparency .

What advanced analytical techniques are recommended for characterizing the stability of this compound under varying storage conditions?

Q. Advanced Research Focus

  • Methodological Answer :
    Stability studies should combine accelerated degradation tests and real-time monitoring:
    • Forced degradation : Expose the compound to heat (40–80°C), light (UV-Vis), and humidity (75% RH).
    • HPLC-MS analysis : Track degradation products and quantify half-life using first-order kinetics.
    • Spectroscopic profiling : Use FTIR to detect structural changes (e.g., methoxy group cleavage).
    • Statistical modeling : Fit stability data to Arrhenius equations to predict shelf life .
      Reference safety protocols in for handling degradation byproducts.

How should researchers design dose-response experiments to evaluate this compound’s efficacy in in vitro models?

Q. Basic Research Focus

  • Methodological Answer :
    Follow ’s guidelines for hypothesis-driven experimental design:
    • Dose range : Perform pilot studies to identify IC₅₀/EC₅₀ using 8–10 concentrations (e.g., 1 nM–100 µM).
    • Controls : Include vehicle (e.g., DMSO) and positive controls (e.g., known inhibitors).
    • Data collection : Use plate readers for high-throughput viability assays (MTT/XTT).
    • Error analysis : Calculate standard deviations and plot dose-response curves with GraphPad Prism.
      Archive raw data in appendices to support reproducibility claims .

What computational strategies are effective for predicting the ADMET properties of this compound?

Q. Advanced Research Focus

  • Methodological Answer :
    Combine ligand-based and structure-based modeling:
    • QSAR models : Use SWISSADME or ADMETLab to predict solubility, permeability, and CYP450 interactions.
    • Molecular dynamics (MD) : Simulate binding to serum proteins (e.g., albumin) for bioavailability estimates.
    • Toxicity prediction : Apply Derek Nexus or ProTox-II to flag hepatotoxicity risks.
    • Validation : Cross-reference predictions with in vitro Caco-2 or hepatocyte assays .
      Disclose software parameters and versioning for replicability.

How can researchers mitigate hazards when handling this compound in laboratory settings?

Q. Basic Research Focus

  • Methodological Answer :
    Adopt safety protocols from and :
    • PPE : Wear nitrile gloves, lab coats, and ANSI-approved goggles.
    • Ventilation : Use fume hoods for weighing and synthesis steps.
    • Waste disposal : Segregate chemical waste in labeled containers for professional treatment.
    • Emergency response : Maintain SDS sheets (per ) and train staff in spill management .

What strategies are recommended for elucidating the metabolic pathways of this compound using mass spectrometry?

Q. Advanced Research Focus

  • Methodological Answer :
    Combine high-resolution MS (HRMS) and isotope labeling:
    • In vitro incubation : Use liver microsomes or S9 fractions to simulate Phase I/II metabolism.
    • Fragmentation analysis : Perform MS/MS to identify hydroxylation, demethylation, or glucuronidation.
    • Stable isotopes : Synthesize deuterated analogs to track metabolic transformations.
    • Data interpretation : Use software (e.g., MetaboLynx) to map pathways and quantify metabolites .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.